

2,3,6-trimethylheptane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,6-Trimethylheptane*

Cat. No.: B13826065

[Get Quote](#)

An In-depth Technical Guide to **2,3,6-Trimethylheptane**: Structure, Properties, and Synthesis

Introduction

2,3,6-Trimethylheptane is a saturated, branched-chain alkane with the chemical formula $C_{10}H_{22}$.^[1] As an isomer of decane, its unique structural arrangement of methyl groups along a heptane backbone imparts specific physicochemical properties that are of significant interest in the fields of fuel science, organic synthesis, and analytical chemistry. The branching affects properties such as boiling point, viscosity, and combustion characteristics, making it a valuable compound for research in fuel formulation and as a reference standard in analytical techniques like gas chromatography.^[2]

This guide provides a comprehensive overview of **2,3,6-Trimethylheptane**, detailing its chemical structure and IUPAC nomenclature, physicochemical properties, viable synthetic routes, and methods for analytical characterization. It is intended for researchers and professionals who require a deep technical understanding of this specific hydrocarbon.

Chemical Identity and Nomenclature

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures that every distinct compound has a unique and unambiguous name based on its molecular structure.

IUPAC Name Derivation

The name **2,3,6-trimethylheptane** is determined through a systematic process:

- Identify the Longest Carbon Chain (Parent Chain): The longest continuous chain of carbon atoms in the molecule consists of seven carbons. Therefore, the parent name of the alkane is "heptane".^[3]
- Identify and Name the Substituents: There are three single-carbon branches attached to the main chain. These are all "methyl" groups.
- Number the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from right to left in the standard representation gives the methyl groups positions 2, 3, and 6.^[3] Numbering from left to right would yield positions 2, 5, and 6. The set {2, 3, 6} is lower than {2, 5, 6}, making it the correct choice.
- Assemble the Full Name: The number of identical substituents is indicated by a prefix ("tri-" for three). The full, systematic IUPAC name is therefore **2,3,6-trimethylheptane**.^[4]

Chemical Structure and Identifiers

The structure is unambiguously defined by its IUPAC name and can be represented in various formats.

Caption: 2D Skeletal and Condensed Structure of **2,3,6-Trimethylheptane**.

Table 1: Key Chemical Identifiers

Identifier	Value	Source
Molecular Formula	C₁₀H₂₂	[1] [4] [5]
CAS Number	4032-93-3	[1] [5] [6]
IUPAC Name	2,3,6-trimethylheptane	[4]
Canonical SMILES	CC(C)CCC(C)C(C)C	[1] [7]
InChI	InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3	[1] [5] [6]

| InChIKey | IHPXJGBVRWFEJB-UHFFFAOYSA-N |[\[1\]](#)[\[5\]](#)[\[7\]](#) |

Physicochemical Properties

The physical and chemical properties of **2,3,6-trimethylheptane** are dictated by its molecular structure. As a nonpolar alkane, it exhibits low reactivity and is immiscible with polar solvents like water.[\[2\]](#)

Table 2: Physicochemical Data for **2,3,6-Trimethylheptane**

Property	Value	Unit	Source
Molecular Weight	142.28	g/mol	[4]
Exact Mass	142.172151	Da	[1]
Density	0.7385	g/cm ³	[2]
Boiling Point	~428-429	K	[8]
Melting Point	157.46	K	[8]
Vapor Pressure	3.58	mmHg at 25°C	[9] [10]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	47.3	kJ/mol	[5] [11]
Solubility	Extremely low in water; soluble in nonpolar organic solvents.	-	[2]

| Octanol/Water Partition Coeff. (logP) | 3.715 | - |[\[8\]](#)[\[11\]](#) |

Synthesis and Experimental Protocols

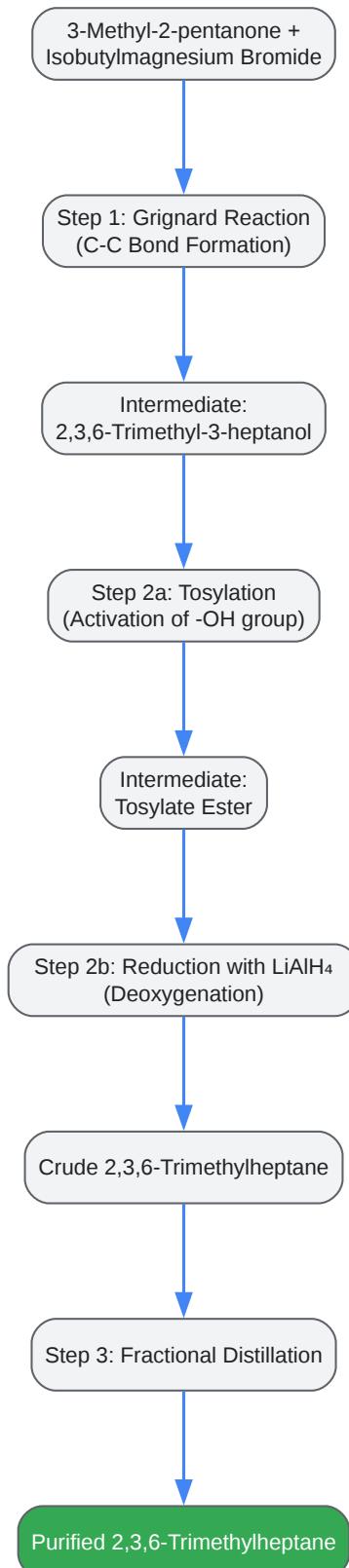
The targeted synthesis of a specific, highly branched alkane like **2,3,6-trimethylheptane** requires a controlled, multi-step approach. Simpler methods like the Friedel-Crafts alkylation of a smaller alkane are unsuitable because the carbocation intermediates are prone to rearrangements, which would result in a complex and inseparable mixture of isomers rather than the desired product.[\[12\]](#)

A more reliable strategy involves constructing the carbon skeleton using reactions that form carbon-carbon bonds at specific positions, such as the Grignard reaction.[\[12\]](#)

Protocol: Synthesis via Grignard Reagent Addition

This protocol describes a robust, albeit hypothetical, method for synthesizing **2,3,6-trimethylheptane**. The key step is the reaction between a Grignard reagent and a ketone to form the C10 backbone, followed by reduction to the final alkane.

Objective: To synthesize **2,3,6-trimethylheptane** from commercially available precursors.


Reactants and Materials:

- 3-Methyl-2-pentanone
- Isobutylmagnesium bromide (prepared from isobutyl bromide and magnesium turnings)
- Anhydrous diethyl ether
- Hydrochloric acid (for workup)
- Tosyl chloride
- Pyridine
- Lithium aluminum hydride (LiAlH_4)
- Standard inert atmosphere glassware

Methodology:

- Step 1: Grignard Reaction
 - In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add isobutylmagnesium bromide in anhydrous diethyl ether.
 - Cool the flask to 0°C in an ice bath.
 - Add 3-methyl-2-pentanone dropwise to the Grignard solution with constant stirring. The causality here is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and creating the tertiary alcohol precursor.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

- Quench the reaction by slowly adding saturated aqueous ammonium chloride, followed by extraction with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 2,3,6-trimethyl-3-heptanol.
- Step 2: Deoxygenation via Tosylate Reduction
 - Dissolve the crude alcohol in pyridine and cool to 0°C.
 - Slowly add tosyl chloride. The pyridine acts as a base to neutralize the HCl byproduct, driving the formation of the tosylate ester. This step is crucial because the tosylate group is an excellent leaving group, unlike the hydroxyl group.
 - After the reaction is complete, perform an aqueous workup to remove pyridine and isolate the crude tosylate.
 - In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH_4) in anhydrous diethyl ether.
 - Add the tosylate dropwise to the LiAlH_4 suspension. The LiAlH_4 acts as a powerful reducing agent, displacing the tosylate group with a hydride ion ($\text{S}_{\text{N}}2$ reaction) to yield the final alkane product.
 - Carefully quench the excess LiAlH_4 , perform an aqueous workup, and extract the product.
- Step 3: Purification and Analysis
 - Purify the final product by fractional distillation, collecting the fraction at the expected boiling point.
 - Characterize the purified **2,3,6-trimethylheptane** using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3,6-trimethylheptane - Wikidata [wikidata.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The IUPAC name of $\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3$ - [askfilo.com](#)
- 4. Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]
- 6. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]
- 7. 2,3,6-trimethylheptane [stenutz.eu]
- 8. chemeo.com [chemeo.com]
- 9. Page loading... [guidechem.com]
- 10. 2,3,6-Trimethylheptane. | 4032-93-3 | lookchem [lookchem.com]
- 11. Heptane, 2,3,6-trimethyl- (CAS 4032-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2,3,6-trimethylheptane chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13826065#2-3-6-trimethylheptane-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com